Citric acid anhydride

Description

Significance of Cyclic Carboxylic Acid Anhydrides in Organic Synthesis and Materials Science

Cyclic carboxylic acid anhydrides are a class of organic compounds that serve as crucial building blocks and reactive intermediates in both organic synthesis and materials science. fiveable.me Their structure, which contains two acyl groups linked to a single oxygen atom within a ring, makes them highly reactive towards nucleophiles. longdom.org This inherent reactivity is harnessed in a wide array of chemical transformations, including acylation reactions to form esters and amides, which are fundamental processes in the synthesis of pharmaceuticals and other fine chemicals. longdom.orgallen.in In materials science, cyclic anhydrides like maleic anhydride (B1165640) and phthalic anhydride are widely used as monomers or curing agents for producing polymers such as polyesters, polyamides, and polyimides, which have applications in industrial coatings and resins. wikipedia.orgresearchgate.net The formation of cyclic anhydrides can also be a strategic step in organic synthesis, enabling specific functionalities and molecular architectures that would be difficult to achieve through other methods. nih.gov

Overview of Citric Acid Anhydride as a Multifunctional Chemical Entity

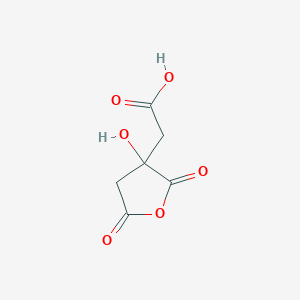

This compound, with the chemical formula C₆H₆O₆, is a derivative of citric acid characterized by a five-membered cyclic anhydride structure. oriprobe.comnih.gov It is distinguished by its multifunctionality, possessing a reactive anhydride group, a free carboxylic acid group, and a hydroxyl group within the same molecule. nih.govacs.org This unique combination of functional groups makes it a versatile chemical entity. The anhydride ring is susceptible to nucleophilic attack, allowing for the introduction of the citrate (B86180) backbone into other molecules, while the remaining carboxylic acid and hydroxyl groups offer further sites for chemical modification. longdom.orgacs.org This structural complexity allows it to act as a cross-linking agent, a monomer in polymerization reactions, and a precursor for the synthesis of more complex organic compounds. researchgate.netscielo.org.co

Historical Context and Evolution of Research on Citric Acid Dehydration Products

Research into the dehydration of citric acid has a long history, initially focused on the production of other valuable organic compounds. When citric acid is heated, particularly above 175°C, it undergoes dehydration. wikipedia.orgmdpi.com Historically, these dehydration reactions were used to synthesize compounds such as aconitic acid, and through further transformation, itaconic acid and citraconic acid. wikipedia.orgencyclopedia.pub Aconitic acid can be synthesized by the dehydration of citric acid using sulfuric acid. wikipedia.orgacs.org this compound is now understood to be a key intermediate in these thermal decomposition and transformation pathways. acs.orgresearchgate.net For instance, the formation of the anhydride is the first step when citric acid is used as a cross-linking agent, which then reacts with hydroxyl groups on other molecules. mdpi.com Modern research has shifted to isolating and utilizing the anhydride itself, recognizing its potential as a reactive chemical for more controlled and specific synthetic applications. oriprobe.comacs.org

Current Research Trajectories and Interdisciplinary Relevance

Current research on this compound is expanding into diverse and interdisciplinary fields. In polymer chemistry, it is being investigated as a bio-based building block for creating biodegradable polymers and resins. researchgate.netscielo.org.co For example, it has been used in combination with glycerol (B35011) to synthesize degradable polyesters and as a component in anhydride-cured epoxy resins. researchgate.netscielo.org.co In biotechnology and medicine, this compound is recognized as a reactive intermediate that can cause covalent modifications in proteins and antibodies, a finding of significant interest in pharmaceutical formulation and stability studies. acs.org Its ability to react with amines on biomolecules has led to research into its use for bioconjugation and the development of functionalized nanomaterials. The compound's role as a green modifying agent for natural polymers like cellulose (B213188) is also an active area of investigation. researchgate.net

Scope and Focused Research Areas within Contemporary Chemical Literature

The contemporary chemical literature on this compound is concentrated on several key research areas. A primary focus is its application in polymer synthesis, particularly as a curing agent and a monomer for creating novel bio-based and biodegradable materials. researchgate.netscielo.org.co Another significant area is its role in biocatalysis and biochemistry, where its reactivity towards biological macromolecules is studied. acs.org The synthesis of this compound itself remains a topic of interest, with studies exploring efficient methods to improve yield and purity. oriprobe.com Furthermore, its use as a versatile platform for creating functional nanoparticles for biomedical applications represents an emerging and promising research frontier. The overarching theme is the exploitation of its unique multifunctional structure for applications in green chemistry, materials science, and biotechnology.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3-hydroxy-2,5-dioxooxolan-3-yl)acetic acid | nih.gov |

| Molecular Formula | C₆H₆O₆ | nih.govchemicalbook.com |

| Molecular Weight | 174.11 g/mol | nih.govchemicalbook.com |

| CAS Number | 24555-16-6 | nih.govchemicalbook.com |

| Boiling Point | 520.8±35.0 °C (Predicted) | chemicalbook.com |

| Density | 1.734±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 4.03±0.10 (Predicted) | chemicalbook.com |

| Structure | Five-member cyclo-anhydride | oriprobe.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H6O6 |

|---|---|

Molecular Weight |

174.11 g/mol |

IUPAC Name |

2-(3-hydroxy-2,5-dioxooxolan-3-yl)acetic acid |

InChI |

InChI=1S/C6H6O6/c7-3(8)1-6(11)2-4(9)12-5(6)10/h11H,1-2H2,(H,7,8) |

InChI Key |

WQNHWIYLCRZRLR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OC(=O)C1(CC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Citric Acid Anhydride and Its Derivatives

Classical Dehydration Strategies from Citric Acid Precursors

Traditional methods for synthesizing anhydrides from citric acid rely on dehydration, which can be induced either by heat or by chemical agents.

Heating citric acid above its melting point (around 175°C) causes it to decompose through dehydration. mdpi.com The initial dehydration of citric acid yields aconitic acid. mdpi.comwikipedia.org Further heating in a process known as pyrolysis or dry distillation results in a mixture of anhydride (B1165640) products. wikipedia.orgwikipedia.org

The primary products of citric acid pyrolysis are itaconic anhydride and its more thermodynamically stable isomer, citraconic anhydride. wikipedia.orgsemanticscholar.orgjst.go.jp Rapid heating of citric acid monohydrate can produce itaconic anhydride in modest yields of 37-47%. wikipedia.org Similarly, heating anhydrous citric acid to 260°C under vacuum yields a mixture of itaconic and citraconic anhydrides. wikipedia.org Studies have shown that upon heating to 180°C, citric acid decomposes first into aconitic and itaconic acids, and subsequently into citraconic anhydride. jst.go.jp At temperatures above its melting point, itaconic anhydride can isomerize to form citraconic anhydride. wikipedia.org

Thermal decomposition analysis has revealed that the process involves dehydration and decarboxylation, leading to the formation of anhydrides. akjournals.com The exact composition of the product mixture depends on factors like temperature, pressure, and the presence of catalysts.

Citric acid anhydride can be synthesized by reacting anhydrous citric acid with another organic acid anhydride, which acts as a dehydrating agent. Acetic anhydride is commonly used for this purpose. chemicalbook.comnih.govrichmond.edu In one method, anhydrous citric acid powder (0.1 mol) is reacted with acetic anhydride (0.12 mol) in acetic acid as a solvent at 52°C, resulting in a 90% yield of this compound. chemicalbook.com The reaction between citric acid, acetic anhydride, and pyridine (B92270) is also a known method, which can produce a colored complex. nih.govrichmond.edu

Other organic anhydrides, such as butyric anhydride, can also be employed. A process involving the reaction of anhydrous citric acid (0.5 mol) with butyric anhydride (1.2 mol) and butyric acid (0.25 mol) at 100°C for 100 minutes has been reported to yield citric anhydride. google.com

| Dehydrating Agent | Reactants & Molar Ratio | Temperature (°C) | Time | Yield (%) | Reference |

| Acetic Anhydride | Citric acid:Acetic anhydride (1:1.2) | 52 | Several hours | 90 | chemicalbook.com |

| Butyric Anhydride | Citric acid:Butyric anhydride:Butyric acid (0.5:1.2:0.25) | 100 | 100 min | 78 | google.com |

Advanced Synthetic Approaches to Citric Anhydride

To improve reaction times, yields, and selectivity, more advanced synthetic methods have been developed.

Microwave irradiation offers a rapid and efficient alternative for synthesizing this compound. google.com This method significantly reduces reaction times compared to conventional heating. google.com In a typical procedure, anhydrous citric acid is reacted with an organic acid anhydride (like acetic, propionic, or butyric anhydride) and the corresponding organic acid in a microwave reactor. google.com

For instance, reacting 0.20 mol of anhydrous citric acid with 0.20 mol of acetic anhydride and 0.20 mol of acetic acid under microwave power of 400W at 30°C for just 0.5 hours can produce citric anhydride with a yield of 87%. google.com The use of microwave assistance generally results in product yields above 80% with reaction times ranging from 0.5 to 3 hours. google.com This technology has also been applied to the synthesis of various polymers and nanoparticles using citric acid as a starting material or fuel. google.comscispace.com

| Reactants (Molar Ratio) | Microwave Power (W) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anhydrous citric acid:Acetic anhydride:Acetic acid (1:1:1) | 400 | 30 | 0.5 | 87 | google.com |

| Anhydrous citric acid:Propionic anhydride:Propionic acid (0.4:0.5:0.6) | 500 | 40 | 1 | Not specified | google.com |

| Anhydrous citric acid:Butyric anhydride:Butyric acid (0.3:0.9:0.6) | 500 | 50 | 2 | 83 | google.com |

Catalysts are employed to enhance the efficiency of dehydration and influence the distribution of products. researchgate.net For the dehydration of citric acid to aconitic acid, strong acids like sulfuric acid are effective. wikipedia.orgorgsyn.org The thermal decomposition of citric acid can be directed towards citraconic anhydride by using alkali salts of non-volatile organic or inorganic acids as catalysts at temperatures between 200-340°C under reduced pressure. google.com

In recent years, citric acid itself has been recognized as a green, non-toxic organocatalyst for various organic transformations. preprints.orgmdpi.comorgchemres.orgbenthamdirect.com It has been used to catalyze reactions such as the synthesis of quinoxaline (B1680401) derivatives and the acetylation of alcohols. orgchemres.org The catalytic activity often stems from the formation of a cyclic anhydride intermediate upon heating, which then reacts with other functional groups. researchgate.net Solid acid catalysts, such as niobic acid (Nb2O5·nH2O), have been shown to be effective for the dehydration of citric acid, with yields of derived products like tricarballylic acid exceeding 90%. researchgate.net

Formation of Related Anhydride Intermediates from Citric Acid Decomposition

The decomposition of citric acid is a complex process that generates several anhydride intermediates beyond the simple this compound.

The primary pathway involves the dehydration of citric acid to form cis-aconitic acid, which can then be dehydrated further to cis-aconitic anhydride. akjournals.com This anhydride is thermally unstable and can isomerize to the more stable trans-aconitic anhydride. akjournals.com

Simultaneously, decarboxylation of the intermediate aconitic acid leads to itaconic acid. jst.go.jpakjournals.com Subsequent dehydration of itaconic acid produces itaconic anhydride. wikipedia.orgwikipedia.org As mentioned, itaconic anhydride can then isomerize to citraconic anhydride, especially at higher temperatures. wikipedia.orgwikipedia.org The thermal decomposition of citric acid, therefore, results in a cascade of reactions yielding a mixture of intermediates, including aconitic anhydride, itaconic anhydride, and citraconic anhydride. semanticscholar.orgjst.go.jpjst.go.jp

Pathways to Itaconic Anhydride

Itaconic anhydride, or 3-methylideneoxolane-2,5-dione, is a valuable bio-based platform chemical. Current time information in Bangalore, IN. Its synthesis is primarily achieved through the thermal decomposition of citric acid or the dehydration of itaconic acid.

The pyrolysis of citric acid is a long-established method for producing itaconic anhydride. Current time information in Bangalore, IN. A common laboratory procedure involves the rapid heating and distillation of citric acid monohydrate. chemicalbook.com This process, when completed quickly (typically in 10-15 minutes) at temperatures between 175-190°C, yields itaconic anhydride. chemicalbook.com However, the yield is modest, generally ranging from 37% to 47%. Current time information in Bangalore, IN.chemicalbook.com A significant challenge in this pathway is the co-production of the more thermodynamically stable isomer, citraconic anhydride. Current time information in Bangalore, IN. Superheating or prolonged reaction times tend to favor the formation of citraconic anhydride. chemicalbook.com Heating anhydrous citric acid in a vacuum at 260°C also produces a mixture of both itaconic and citraconic anhydrides. Current time information in Bangalore, IN.

More efficient and selective methods for producing itaconic anhydride start with itaconic acid, which is readily available through the fermentation of carbohydrates. Current time information in Bangalore, IN.orgsyn.org The direct dehydration of itaconic acid can produce itaconic anhydride with yields as high as 98%. This process is typically conducted at elevated temperatures (165-180°C) and reduced pressures (10-30 mmHg) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. Current time information in Bangalore, IN. To further suppress the isomerization to citraconic anhydride, the reaction can be performed in high-boiling aromatic solvents like toluene (B28343) or xylene, with acidic catalysts like montmorillonite, achieving yields of 95-97%. Current time information in Bangalore, IN.

| Starting Material | Method | Key Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Citric Acid Monohydrate | Rapid Pyrolysis/Distillation | 175–190°C | None (Thermal) | 37–47% | Current time information in Bangalore, IN.chemicalbook.com |

| Anhydrous Citric Acid | Vacuum Pyrolysis | 260°C, Vacuum | None (Thermal) | "Good yield" (Mixture with Citraconic Anhydride) | Current time information in Bangalore, IN. |

| Itaconic Acid | Dehydration | 165–180°C, 10–30 mmHg | Sulfuric Acid | Up to 98% | Current time information in Bangalore, IN. |

| Itaconic Acid | Dehydration in Solvent | Reflux | Montmorillonite (in Toluene/Xylene) or Methanesulfonic Acid (in Cumene) | 95–97% | Current time information in Bangalore, IN. |

Pathways to Citraconic Anhydride

Citraconic anhydride (3-methylfuran-2,5-dione) is the more stable isomer of itaconic anhydride and can be synthesized either directly from citric acid or through the isomerization of itaconic acid or its anhydride. wikipedia.orgwikipedia.org

Direct distillation of citric acid can be tailored to favor the production of citraconic anhydride over its isomer. orgsyn.org An established procedure involves heating citric acid, collecting the fraction that distills between 200–215°C. This method can produce crude citraconic anhydride in 68–72% yield. orgsyn.org The key to maximizing the yield is a rapid distillation with a short heating period. orgsyn.org The thermal decomposition of citric acid in vegetable oils at 180°C has also been shown to produce citraconic anhydride via aconitic and itaconic acid intermediates. jst.go.jp

The most common route to citraconic anhydride is the isomerization of itaconic anhydride. scielo.br This conversion occurs readily upon heating itaconic anhydride above its melting point. wikipedia.org The isomerization can also be facilitated at lower temperatures using various catalysts. Tertiary amines are effective catalysts for this transformation. wikipedia.org Other reported catalysts that promote the isomerization of itaconic anhydride to citraconic anhydride include dimethyl sulfoxide (B87167) (DMSO) and sodium sulfide. researchgate.netbenthamscience.combenthamdirect.com Additionally, a process has been developed to convert both citric acid and itaconic acid into citraconic anhydride by heating them in a high-boiling liquid medium containing a tertiary amide compound. google.com

| Starting Material | Method | Key Conditions | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|---|---|

| Citric Acid | Distillation | Distillate collected at 200–215°C | None (Thermal) | 68–72% (crude) | orgsyn.org |

| Itaconic Anhydride | Thermal Isomerization | Above melting point of itaconic anhydride (~70°C) | None (Thermal) | Qualitative | wikipedia.org |

| Itaconic Anhydride | Catalytic Isomerization | Room Temperature | Dimethyl Sulfoxide (DMSO) | Partial Isomerization | researchgate.net |

| Itaconic Anhydride | Catalytic Isomerization | Not specified | Sodium Sulfide | Qualitative | benthamscience.combenthamdirect.com |

| Citric Acid / Itaconic Acid | Conversion in Liquid Medium | 90-400°C | Tertiary Amide Compound | Not specified | google.com |

Formation of Aconitic Anhydride

The formation of aconitic anhydride is an intermediate step in the thermal decomposition cascade of citric acid. akjournals.com The initial dehydration of citric acid yields aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid). wikipedia.orgwikipedia.org This reaction can be achieved by heating citric acid with a dehydrating agent like concentrated sulfuric acid. orgsyn.orgwikipedia.org An Organic Syntheses preparation describes heating citric acid monohydrate with sulfuric acid at 140-145°C for seven hours to produce aconitic acid in 41-44% yield. orgsyn.org

Further heating of aconitic acid leads to a second dehydration, resulting in the formation of aconitic anhydride. researchgate.netdtic.mil Thermal analysis studies have shown that the thermal decomposition of citric acid proceeds through the formation of aconitic acid, which subsequently undergoes dehydration and decarboxylation. akjournals.comresearchgate.net Specifically, the decomposition of cis-aconitic acid is believed to first form cis-aconitic anhydride, which then undergoes isomerization to the more thermally stable trans-aconitic anhydride. researchgate.net The thermal transformations of citric acid are complex, with aconitic anhydride being a transient intermediate that can further decompose or rearrange into itaconic and citraconic anhydrides upon continued heating. akjournals.comua.es

| Starting Material | Intermediate Product | Method | Key Conditions | Final Product | Reference |

|---|---|---|---|---|---|

| Citric Acid | Aconitic Acid | Dehydration | Heating with H₂SO₄ at 140-145°C | Aconitic Acid (41-44% yield) | orgsyn.org |

| Aconitic Acid | Not Applicable | Thermal Dehydration | Heating | Aconitic Anhydride | researchgate.netdtic.mil |

| cis-Aconitic Acid | cis-Aconitic Anhydride | Thermal Dehydration/Isomerization | Heating | trans-Aconitic Anhydride | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Citric Acid Anhydride

Esterification Reactions Involving Citric Anhydride (B1165640) Intermediates

The esterification of alcohols and polyols using citric acid often proceeds through the formation of a citric anhydride intermediate. This intermediate is significantly more reactive than the parent carboxylic acid, facilitating the formation of ester bonds. The reaction mechanism generally involves the nucleophilic attack of a hydroxyl group from an alcohol or polyol on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of an ester linkage, regenerating a carboxylic acid group in the process. researchgate.netresearchgate.net

The kinetics of esterification involving citric acid have been studied with various alcohols, revealing complex reaction pathways. The reaction between citric acid and ethanol (B145695) to form tri-ethyl citrate (B86180), for instance, is a reversible reaction that proceeds through mono-ethyl and di-ethyl citrate intermediates. researchgate.net The process can be self-catalyzed by the carboxylic acid groups of citric acid and its mono- and di-esters, or heterogeneously catalyzed by ion-exchange resins. researchgate.net

Computational studies using density functional theory (DFT) on the esterification of citric acid with primary alcohols have further elucidated the mechanism. These studies suggest a two-step process:

Dehydration: An initial, high-energy-barrier step where citric acid dehydrates to form 5- and 6-membered ring anhydrides. researchgate.net

Ring-Opening: A subsequent, lower-energy-barrier step where the alcohol's hydroxyl group attacks the anhydride, opening the ring to form the ester product. researchgate.net

A kinetic study of the esterification of citric acid and butyl glycol (BG) found that the reaction can proceed slowly at 70°C without an external catalyst, suggesting that direct esterification is possible alongside the anhydride-mediated pathway. acs.org The preference for esterification at the central (β) or terminal (α) carboxylic acid groups can be influenced by reaction conditions and the presence of solvents. acs.orgrug.nl

Table 1: Kinetic and Thermodynamic Parameters for Citric Acid Esterification

| Reactants | Catalyst | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Citric Acid + Ethanol | Self-catalyzed & Amberlyst-15 | 78 - 120 | The reaction to form tri-ethyl citrate is limited by the kinetics of the di-ethyl citrate to tri-ethyl citrate step. Higher temperatures increase the rate but also promote the formation of di-ethyl ether. | researchgate.net |

| Citric Acid + Primary Alcohols | None (Computational Study) | N/A | The energy barrier for the initial dehydration of citric acid to its anhydride is much higher than the subsequent ring-opening reaction by the alcohol. | researchgate.net |

| Citric Acid + Butyl Glycol | Self-catalyzed | 70 | Esterification can proceed slowly at 70°C without the formation of an anhydride intermediate, indicating a direct esterification pathway is also possible. | acs.org |

| Citric Acid + Glycerol (B35011) | Sc(OTf)₃ | 60 - 70 | At temperatures below 70°C, esterification with secondary alcohols can be minimized, allowing for regioselective polycondensation. However, some cross-linking was still observed at 70°C. | acs.orgrug.nl |

Citric acid anhydride is a key intermediate in the cross-linking of polymers containing hydroxyl groups, such as cellulose (B213188), starch, and polyvinyl alcohol (PVA). The process is typically initiated by heating a mixture of citric acid and the polymer. This thermal treatment causes citric acid to dehydrate and form its cyclic anhydride. researchgate.netresearchgate.netresearchgate.net

The highly reactive anhydride then undergoes a nucleophilic attack by the hydroxyl groups present on the polymer chains. nih.gov This esterification reaction forms a covalent bond between the citric acid molecule and the polymer. Since citric acid is a polycarboxylic acid, the newly attached molecule still possesses free carboxylic acid groups. These groups can then form another anhydride ring with an adjacent carboxylic acid unit, which can subsequently react with another hydroxyl group on the same or a different polymer chain. researchgate.netresearchgate.net This sequence of reactions creates a three-dimensional cross-linked network, significantly altering the properties of the original polymer. mdpi.com

Cellulose: Cross-linking with citric acid enhances the properties of cellulose-based materials. researchgate.netnih.gov The ester bonds formed between the carboxyl groups of citric acid and the hydroxyl groups of cellulose create a stable network. researchgate.netnih.gov This process has been shown to improve water resistance and mechanical properties in cellulose nanocrystal (CNC) films. researchgate.net

Starch: The reaction of citric acid with starch follows a similar mechanism, where the anhydride intermediate reacts with the primary hydroxyl groups of the starch molecules. researchgate.net This cross-linking improves the thermal stability and tensile strength of starch films and reduces their solubility in water. sci-hub.sebohrium.com

Polyvinyl Alcohol (PVA): PVA, a hydrophilic polymer, can be made water-stable through cross-linking with citric acid. researchgate.net The thermal process first dehydrates citric acid to its anhydride, which then reacts with the hydroxyl groups of PVA to form ester linkages. researchgate.netmdpi.com This creates a 3D network structure that enhances the material's swelling resistance and mechanical strength. mdpi.comnih.gov

Table 2: Effect of this compound Cross-Linking on Polymeric Substrates

| Polymeric Substrate | Mechanism Summary | Resulting Property Changes | Reference |

|---|---|---|---|

| Cellulose | Esterification between citric anhydride and cellulose hydroxyl groups. | Increased water resistance, improved mechanical properties. | researchgate.netnih.gov |

| Starch | Ring-opening of citric anhydride by starch hydroxyl groups, leading to ester bond formation. | Improved tensile strength (~150% higher), enhanced thermal stability, decreased water solubility. | researchgate.netsci-hub.sebohrium.com |

| Polyvinyl Alcohol (PVA) | Formation of ester cross-links between PVA chains via the citric anhydride intermediate. | Improved aqueous stability, increased tensile strength and modulus, enhanced swelling resistance. | researchgate.netmdpi.comnih.gov |

Nucleophilic Acylation and Ring-Opening Reactions of the Anhydride Ring

The electrophilic nature of the carbonyl carbons in this compound makes it susceptible to nucleophilic acylation reactions. This involves the attack of a nucleophile, leading to the opening of the anhydride ring and the formation of a new acyl derivative.

This compound reacts with primary and secondary amines in a nucleophilic acyl substitution reaction to form amides. libretexts.orglibretexts.org The reaction mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of the anhydride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a carboxylate leaving group, and deprotonation of the nitrogen atom yields the stable amide product. libretexts.orgresearchgate.net

This reactivity has been observed in the modification of proteins. In model systems involving monoclonal antibodies, citric acid has been shown to covalently modify the N-terminal amine groups of both light and heavy chains. acs.org The mechanism proceeds through the formation of this compound as a key intermediate. The reaction of the anhydride with the N-terminal amine leads to the formation of an amide, resulting in a mass increase of 174 Da. This initial adduct can then undergo a subsequent intramolecular cyclization between the newly formed amide and another carboxylic acid group on the citrate moiety, forming a five- or six-membered imide and resulting in a net mass increase of 156 Da. acs.org The formation of the anhydride intermediate is pH-dependent, occurring optimally in mildly acidic conditions (pH 4.0-4.5) where one of the carboxylic acids is protonated, facilitating anhydride formation. acs.org The preparation of "citric acid protein" through the acylation of protein molecules with citric anhydride has also been reported. scispace.com

Beyond reactions with hydroxyl and amino groups, this compound can react with other heteroatom nucleophiles.

Water (Hydrolysis): Acid anhydrides readily react with water to hydrolyze back to their parent carboxylic acids. libretexts.orglibretexts.org In the case of this compound, this reaction would yield citric acid. This reaction is often an undesirable side reaction, and conditions for cross-linking or other modifications are typically designed to be "dry" or involve rapid water removal to favor the desired reaction. libretexts.org

Sulfhydryl Groups: Nucleophilic substitution reactions can occur with free sulfhydryl groups (thiols) on proteins, such as those from cysteine residues. researchgate.net Similar to amines and alcohols, the thiol would attack the anhydride, leading to the formation of a thioester.

Intramolecular Transformations and Competing Side Reactions

The formation and reaction of this compound are accompanied by potential intramolecular transformations and side reactions, which are highly dependent on reaction conditions, particularly temperature.

Anhydride Formation: The primary intramolecular transformation is the dehydration of citric acid itself to form the cyclic anhydride. This is a temperature-dependent process, with the anhydride forming at temperatures ranging from 65°C to 180°C. acs.orgnih.gov

Formation of Unsaturated Acids: When citric acid is heated above 175°C, it can decompose. nih.gov This dehydration can lead to the formation of unsaturated dicarboxylic and tricarboxylic acids, primarily aconitic acid, through the elimination of the tertiary hydroxyl group. nih.govacs.org Further heating of aconitic acid can result in the formation of aconitic anhydride. nih.gov The formation of these unsaturated byproducts can cause yellowing in materials cross-linked with citric acid at high temperatures. acs.org

Etherification: In the presence of alcohols like ethanol at high temperatures (e.g., 120°C), a competing side reaction is the formation of ethers, such as di-ethyl ether. researchgate.net This reaction is catalyzed by the acidic conditions and competes with the desired esterification reaction, reducing the yield of the target citrate esters. researchgate.net

Analysis of Lactonization and Acetylation Pathways

During the synthesis of this compound from citric acid, particularly when using dehydrating agents like acetic anhydride, the hydroxyl group and the carboxyl groups on the citric acid molecule can participate in competing side reactions. google.comgoogle.com

Acetylation: When acetic anhydride is used as the dehydrating agent for the synthesis of this compound, it can also act as an acetylating agent. The hydroxyl group of citric acid can be acetylated, forming an acetyl derivative. This acetylation reaction is another side pathway that consumes the starting material and leads to impurities in the final product. google.comgoogle.com

Controlling the reaction conditions is crucial to minimize these unwanted pathways. Factors such as temperature, reaction time, and the molar ratio of reactants play a significant role in directing the reaction towards the formation of this compound while suppressing lactonization and acetylation. google.comgoogle.com

Formation of Unsaturated Acid Intermediates (e.g., Aconitic Acid)

The thermal decomposition or dehydration of citric acid can lead to the formation of unsaturated tricarboxylic acids, most notably aconitic acid. orgsyn.orgwikipedia.org This dehydration reaction involves the elimination of the hydroxyl group and a hydrogen atom from the adjacent carbon, creating a double bond.

Aconitic acid exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. wikipedia.org The dehydration of citric acid, for instance with sulfuric acid, typically generates a mixture of these isomers. wikipedia.org Further heating can cause these acids to lose a molecule of water to form their corresponding anhydrides.

Thermal analysis shows that the decomposition of citric acid is a multi-step process. akjournals.combohrium.com

Initially, citric acid undergoes dehydration to form cis-aconitic acid.

This is followed by the formation of cis-aconitic anhydride.

The cis-aconitic anhydride can then isomerize to the more thermally stable trans-aconitic anhydride. akjournals.com

The thermal transformations of citric acid can, under certain conditions, lead directly to the formation of trans-aconitic anhydride. akjournals.com Besides aconitic acid, other unsaturated intermediates like itaconic anhydride and citraconic anhydride can also be formed, particularly through the pyrolysis or rapid distillation of citric acid. wikipedia.orgorgsyn.org

Influence of Reaction Conditions on Selectivity and Product Distribution

The selectivity of reactions involving citric acid and the distribution of products are highly dependent on the specific reaction conditions employed. The synthesis of this compound itself serves as a prime example, where careful control of parameters is necessary to maximize yield and purity.

When synthesizing this compound from anhydrous citric acid and an organic acid anhydride (like acetic or propionic anhydride), several factors are critical:

| Parameter | Condition | Effect on Reaction |

| Temperature | 40-110 °C | Influences reaction rate and the prevalence of side reactions like lactonization and acetylation. google.com Lower temperatures (e.g., 30-50°C) can be used with microwave assistance. google.com |

| Time | 15-120 minutes | Shorter reaction times are generally preferred to minimize the formation of byproducts. google.com Microwave-assisted synthesis can reduce the time to 0.5-3 hours. google.com |

| Molar Ratio | Anhydrous Citric Acid : Organic Acid Anhydride : Organic Acid | Typically 1 : (1-3) : (0-4). The specific ratios affect the reaction equilibrium and can help suppress side reactions. google.com |

| Catalyst | None specified in some methods | The choice of dehydrating agent and solvent system is the primary driver. |

For instance, one documented synthesis involves reacting anhydrous citric acid with acetic anhydride in the presence of acetic acid as a solvent at 52°C, yielding 90% this compound. chemicalbook.com Another method utilizes microwave assistance at lower temperatures (30-50°C) to achieve high yields in a shorter time. google.com

The formation of unsaturated intermediates is also governed by reaction conditions. The dehydration of citric acid using concentrated sulfuric acid at 140-145°C is a known method for preparing aconitic acid. orgsyn.org In contrast, rapid distillation of citric acid at higher temperatures (200–215°) primarily yields citraconic anhydride. orgsyn.org The pyrolysis of citric acid can produce a mixture of itaconic and citraconic anhydrides. wikipedia.org

The table below summarizes the conditions leading to different major products from citric acid.

| Starting Material | Key Reagents/Conditions | Major Product(s) | Yield |

|---|---|---|---|

| Anhydrous Citric Acid | Acetic Anhydride, Acetic Acid, 52°C | This compound | 90% |

| Citric Acid Monohydrate | Sulfuric Acid, Water, 140-145°C | Aconitic Acid | Not specified |

| Citric Acid | Rapid Distillation (200-215°C) | Citraconic Anhydride | 62-66% (after redistillation) |

| Citric Acid Monohydrate | Rapid Heating | Itaconic Anhydride | 37-47% |

Spectroscopic and Advanced Analytical Characterization of Citric Acid Anhydride

Vibrational Spectroscopy for Anhydride (B1165640) Bond Identification and Conformational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For citric acid anhydride, it is particularly effective in confirming the presence of the characteristic anhydride linkage through its distinct vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy is a principal technique for identifying the anhydride functional group, which is distinguished by a pair of carbonyl (C=O) stretching bands resulting from symmetric and asymmetric vibrations. libretexts.org The formation of this compound from citric acid upon heating is marked by the appearance of these characteristic peaks.

Research indicates that the FTIR spectrum of anhydrous citric acid can exhibit bands consistent with a conformational mixture that includes its anhydride. researchgate.net Specifically, absorption bands observed around 1755 cm⁻¹ and 1745 cm⁻¹ have been attributed to the anhydride structure. researchgate.net Other studies investigating the reaction of citric acid with materials like cellulose (B213188) have identified the anhydride intermediate through a peak at approximately 1784 cm⁻¹ . mdpi.com In general, cyclic anhydrides display two carbonyl stretching absorptions, with the lower frequency band often being the strongest. libretexts.org The peak at the higher wavenumber, such as ~1753 cm⁻¹, is characteristic of anhydride C=O or aliphatic ester C=O bonds, which typically appear in the 1740–1800 cm⁻¹ range. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Reported Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric C=O Stretch | ~1784 | mdpi.com |

| C=O Stretch | 1755 | researchgate.net |

| C=O Stretch | 1745 | researchgate.net |

Raman spectroscopy provides complementary information to FTIR for vibrational analysis. While specific Raman data for isolated this compound is not extensively documented, the technique is highly effective for monitoring the polymorphic transitions of citric acid that precede anhydride formation. For instance, Raman spectroscopy can track the conversion of citric acid monohydrate to its anhydrous form by observing changes in the spectra as the sample is heated. metrohm.com

Studies on solid citric acid have identified characteristic Raman peaks, including C=O stretching of the central and lateral carboxylic groups at 1750 cm⁻¹ and 1680 cm⁻¹, respectively, and C-C symmetric stretching at 942 cm⁻¹. researchgate.net During thermal decomposition, which leads to anhydride formation, significant changes in the Raman spectra are expected, particularly in the carbonyl stretching region. researchgate.net The analysis of these spectral changes allows for in-situ monitoring of the chemical transformations occurring during the heating of citric acid.

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography encompasses a range of techniques essential for separating, identifying, and quantifying chemical compounds. For this compound and its related decomposition products, various chromatographic methods are employed to analyze complex mixtures.

Pyrolysis-Gas Chromatography (Py-GC), often coupled with Mass Spectrometry (Py-GC-MS), is a powerful analytical method for characterizing non-volatile materials. chromatographyonline.com The technique involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments. chromatographyonline.com This is particularly relevant for studying the thermal decomposition of citric acid, which leads to the formation of this compound and subsequent products like aconitic acid, itaconic anhydride, and citraconic anhydride.

In a typical Py-GC-MS analysis, the sample is rapidly heated to temperatures ranging from 500°C to over 900°C. chromatographyonline.comraco.cat The resulting pyrolyzates are then separated on a GC column and identified by the mass spectrometer. This method allows for the detailed analysis of the decomposition pathway of citric acid, providing insights into the formation of various anhydrides and other degradation products under different thermal conditions. While Py-GC-MS is used to analyze the effect of citric acid leaching on biomass, the principles are directly applicable to studying the pyrolysis of pure citric acid to identify its anhydride and other volatile products. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids. While the direct analysis of the highly reactive this compound by HPLC is challenging due to its instability in common aqueous mobile phases, HPLC is extensively used for the quantification of citric acid and its more stable dehydration/decarboxylation products like aconitic, itaconic, and citraconic acids. nih.govacs.org

Various HPLC modes are utilized for the separation of these polar compounds:

Reversed-Phase (RP) HPLC: This is the most common mode, but retaining highly polar acids like citrate (B86180) can be difficult. Methods often employ C18 columns with highly aqueous mobile phases, sometimes containing a small amount of organic modifier and an acidifier like phosphoric acid to ensure the analytes are in their protonated form. lcms.cz

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for very polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. sielc.com

Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for separating complex mixtures of polar and ionizable compounds like citric acid and related organic acids. helixchrom.com

Ion Chromatography: This technique, using ion-exchange resins, is effective for separating ionic species and can resolve different tricarboxylic acids, including isomers like citric acid and isocitric acid, as well as cis- and trans-aconitic acid. shodex.com

The choice of detector is typically UV detection at a low wavelength (e.g., 210 nm), or more universal detectors like Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Mass Spectrometry (MS), especially when the analytes lack a strong chromophore. sielc.com

Table 2: Example HPLC Conditions for Analysis of Citric Acid and Related Compounds

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| RP-HPLC | Agilent Polaris C18-A | 0.1% H₃PO₄ in water | UV | lcms.cz |

| HILIC | Primesep N HILIC | Acetonitrile/Water with buffer | ELSD, CAD, MS | sielc.com |

| Mixed-Mode | Amaze TH | Acetonitrile/Water with buffer | MS | helixchrom.com |

| Ion Chromatography | IC SI-35 4D | Na₂CO₃ / NaHCO₃ solution | Suppressed Conductivity | shodex.com |

Before the advent of HPLC, classical chromatographic techniques were widely used for the separation of organic acids.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for separating mixtures. It has been successfully used to separate Krebs cycle acids, including citric, cis-aconitic, fumaric, malic, and succinic acids, on silica (B1680970) gel or cellulose plates. core.ac.uknih.gov The separation is achieved using various solvent systems, such as combinations of ethanol (B145695) and ammonia. core.ac.uk Visualization of the separated, colorless acid spots is typically done by spraying with an acid-base indicator like bromocresol green. cabidigitallibrary.org

Paper Chromatography: As a precursor to TLC, paper chromatography operates on the principle of partition, where compounds are separated based on their differential distribution between the stationary phase (water adsorbed on cellulose paper) and a mobile solvent phase. wikipedia.orgmit.edu This technique has been used to separate complex mixtures of compounds with similar polarities, such as amino acids and the organic acids of the Krebs cycle. nih.govlibretexts.orgyoutube.com

Column Chromatography: This preparative technique involves packing a stationary phase (e.g., silica gel or ion-exchange resin) into a column to separate larger quantities of a mixture. It has been a fundamental method for the isolation and purification of Krebs cycle acids from biological tissues for subsequent analysis by methods like gas chromatography. nih.gov

Spectrophotometric and Colorimetric Methods for Anhydride-Related Assays

While direct spectrophotometric methods for the quantification of this compound are not extensively documented, colorimetric assays developed for citric acid provide a foundational basis for anhydride-related analysis. These methods often involve the formation of a colored product resulting from a reaction with the anhydride functionality, either pre-formed or generated in situ.

A prominent colorimetric method is based on the reaction of citric acid with pyridine (B92270) and acetic anhydride, a reaction first observed by Furth and Herrmann. richmond.edu This reaction produces a colored pigment, allowing for the quantitative determination of citric acid. richmond.edu When anhydrous citric acid is reacted with pyridine and acetic anhydride, a purple pigment is formed, exhibiting multiple wavelength maxima in the visible spectrum. richmond.edu The reaction conditions, including the concentrations of pyridine and acetic anhydride, temperature, and reaction time, are optimized to achieve maximum color intensity and stability for accurate quantification. richmond.edu

In the absence of pyridine, heating citric acid with acetic anhydride has been reported to produce a red color. richmond.edu The development of these colors is indicative of reactions involving the anhydride functionality and forms the basis of colorimetric assays. The visible spectrum of the pigment formed from the reaction of citric acid with pyridine and acetic anhydride shows distinct absorption maxima, which can be utilized for spectrophotometric measurement.

| Reaction Mixture | Observed Color | Wavelength Maxima (λmax) |

|---|---|---|

| Citric Acid + Acetic Anhydride + Pyridine | Purple | 580 nm, 450 nm, 405 nm, 385 nm |

| Citric Acid + Acetic Anhydride (heated) | Red | Not specified |

These methods, while developed for citric acid, are fundamentally linked to the chemistry of anhydrides, as the reaction mechanism proceeds through the formation of an intermediate anhydride or a related derivative which then reacts to form the chromophore. nih.govnih.gov Therefore, these colorimetric assays serve as relevant examples of anhydride-related assays.

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry is an indispensable tool for the structural elucidation of this compound, providing precise information on its molecular weight and fragmentation pattern. The molecular formula of this compound is C₆H₆O₆, corresponding to a molecular weight of 174.11 g/mol . rsc.org

For citric acid itself, mass spectrometric analysis reveals a characteristic fragmentation pattern, which can be compared to that of its anhydride to identify structural differences. stackexchange.comacs.org The mass spectrum of citric acid shows a parent ion and fragment ions corresponding to the loss of water and carboxyl groups. stackexchange.com For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Subsequent fragmentation would likely involve the characteristic losses associated with the cyclic anhydride structure.

Tandem mass spectrometry (MS/MS) techniques are particularly useful for detailed structural analysis. By selecting the molecular ion of this compound as the precursor ion, collision-induced dissociation (CID) can be used to generate a series of product ions. The fragmentation pattern obtained provides valuable information about the connectivity of the atoms within the molecule, confirming the presence of the anhydride ring and other functional groups.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected m/z of Molecular Ion [M]+ | Anticipated Fragmentation Losses |

|---|---|---|---|---|

| This compound | C₆H₆O₆ | 174.11 | 174 | CO₂, CO, H₂O, CH₂CO |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it ideal for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectroscopy are employed to elucidate the precise arrangement of atoms.

Studies on the thermal degradation of citric acid have identified the formation of this compound, and ¹³C NMR has been instrumental in characterizing this product. The ¹³C NMR spectrum of this compound shows distinct resonances for the carbonyl carbons of the anhydride group, which are shifted compared to the carboxylic acid carbonyls of citric acid. richmond.edu

Specifically, the carbonyl carbons of the anhydride ring in this compound have been reported to appear at chemical shifts of 167.0 ppm and 167.9 ppm. richmond.edu These values are characteristic of anhydride carbonyls and are clearly distinguishable from the signals of the remaining carboxylic acid carbonyl and the other carbon atoms in the molecule.

| Carbon Atom | Functional Group | 13C Chemical Shift (ppm) |

|---|---|---|

| Anhydride Carbonyls | -C(O)O(O)C- | 167.0, 167.9 |

| Carboxylic Acid Carbonyl | -COOH | 171.6 |

| Olefinic Carbons | C=C | 129.3, 140.7 (in degradation products) |

The ¹H NMR spectrum would provide complementary information, showing signals for the methylene (B1212753) protons. The chemical shifts and coupling patterns of these protons would be influenced by the rigid cyclic structure of the anhydride, providing further confirmation of its formation. The integration of the signals in both ¹H and ¹³C NMR spectra would also be consistent with the number of protons and carbon atoms in the this compound molecule.

Theoretical and Computational Studies on Citric Acid Anhydride

Quantum Chemical Calculations (Density Functional Theory, ONIOM)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have been instrumental in elucidating the properties and reactivity of citric acid anhydride (B1165640). The Our own N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) method, a hybrid approach, has also been utilized to study reactions in larger systems, such as the interaction with cellulose (B213188). researchgate.netresearchgate.net

Computational studies have focused on determining the most stable three-dimensional structures of citric acid anhydride and its precursors. Geometrical optimization calculations using DFT methods, such as B3LYP with basis sets like 6-311g(d,p), are performed to find the lowest energy (most stable) conformations of reactants, transition states, and products involved in its formation and reactions. researchgate.netresearchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles.

The formation of this compound from citric acid can result in different isomers, primarily five-membered or six-membered rings, depending on which carboxyl groups undergo dehydration. researchgate.net Theoretical calculations help to determine the relative stabilities of these different cyclic forms. For instance, studies on the dehydration of citric acid have shown that the formation of a five-membered anhydride ring is a key step in certain reaction pathways. researchgate.netnih.gov The conformational landscape is explored to identify various low-energy structures and understand the flexibility of the anhydride ring and its substituent groups.

DFT calculations provide detailed information about the electronic properties of this compound. Analysis of the electronic structure helps in understanding the molecule's reactivity. Key parameters derived from these calculations include the distribution of electron density, molecular orbital energies—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular dipole moment.

The locations of the HOMO and LUMO are crucial for predicting reactivity. In the context of anhydride reactions, the LUMO is often centered on the carbonyl carbons, indicating their susceptibility to nucleophilic attack. This is fundamental to understanding the esterification reactions where alcohols or cellulose hydroxyl groups attack the anhydride. acs.org The significant electrophilicity of the carbonyl carbons in the anhydride ring makes it a highly reactive intermediate for acylation reactions. fkit.hr

A significant focus of computational studies has been to map out the reaction pathways involving this compound. This includes its formation from citric acid and its subsequent reactions, such as esterification or hydrolysis. researchgate.netrug.nl DFT is used to locate the transition state (TS) for each step of the reaction, which represents the highest energy point along the reaction coordinate. nih.gov The structure of the transition state provides critical information about the reaction mechanism.

Studies have shown that the formation of the anhydride from citric acid is the rate-limiting step in some esterification processes, possessing a much higher energy barrier than the subsequent ring-opening reaction by a nucleophile like an alcohol. researchgate.net For example, the nucleophilic addition of methanethiol (B179389) to citric anhydride has been modeled, and the Gibbs free energy profile was calculated to understand the reaction kinetics. nih.gov

| Reaction | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Citric Acid Dehydration to 5-Membered Anhydride | DFT (B3LYP/6-311g(d,p)) | Energy Barrier (ΔE) | ~47.8 | researchgate.net |

| Nucleophilic Addition of MeSH to Citric Anhydride (Uncatalyzed) | DFT (B3LYP-D3BJ/DEF2TZVP) | Gibbs Free Energy of Activation (ΔG‡) | Not identified (TS not found) | nih.gov |

| Formation of Anhydride from Citric Acid (Self-catalyzed esterification model) | DFT | Relative Energy of Transition State (TS1) | Lower than direct esterification TS | rug.nlacs.org |

Molecular Dynamics Simulations for Anhydride Reactivity and Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in various environments, such as in solution. While quantum chemical calculations are excellent for understanding specific reaction steps, MD simulations provide insights into the influence of the solvent and temperature on the molecule's conformation, stability, and interactions over time. researchgate.net

Computational investigations using MD simulations have been performed to understand the solubility behavior of this compound (CAA) in different solvents. researchgate.net These simulations model the interactions between the anhydride and solvent molecules, revealing that solute-solvent and solvent-solvent interactions collectively influence solubility. researchgate.net This information is crucial for predicting the anhydride's stability and reactivity in a given reaction medium, as solvent molecules can play a role in stabilizing intermediates or transition states.

Thermodynamic and Kinetic Modeling of Anhydride Formation and Reactivity

Thermodynamic and kinetic modeling combines data from experiments and computational calculations to develop a comprehensive understanding of the processes involving this compound. The formation of the anhydride is a key intermediate step in many reactions of citric acid, including the modification of proteins and the cross-linking of polymers like cellulose. acs.orgacs.orgncsu.edu

The formation is known to be pH-dependent. Citric acid has three pKa values, and the protonation state of the carboxylic acids influences the rate of anhydride formation. acs.org It has been reported that the formation of this compound occurs optimally between pH 4.0 and 4.5 but can still proceed at a significant rate at pH values up to 6.0. acs.org High temperatures also promote the dehydration reaction to form the cyclic anhydride intermediate. acs.org

Kinetic models, supported by DFT calculations, suggest that anhydride formation is often the rate-determining step in processes like the esterification of cellulose. researchgate.net The Gibbs free energies calculated for the reactants, intermediates, transition states, and products allow for the determination of reaction favorability and rates. nih.gov For instance, in the reaction of citric anhydride with thiols, while the formation of thioester products was observed, rapid hydrolysis of the anhydride and its derivatives was also noted, highlighting the competing kinetic pathways. nih.gov

Intermolecular Interactions and Cluster Formation Studies

The study of intermolecular interactions is essential for understanding the behavior of this compound in condensed phases. These interactions govern properties like solubility, crystallization, and the ability to form larger molecular assemblies or clusters. researchgate.net

While studies on cluster formation have been conducted on aqueous citric acid solutions, the principles apply to its anhydride derivative. scribd.com Intermolecular hydrogen bonding, van der Waals forces, and dipole-dipole interactions play a significant role. MD simulations of this compound in various solvents have shed light on the nature of these intermolecular forces. researchgate.net For example, in alcohol-based solvents, both solute-solvent and solvent-solvent interactions are key factors, whereas, in solvents like acetone, the solute-solvent interaction is the dominant factor determining solubility behavior. researchgate.net These interactions are also critical in catalytic reactions, where a catalyst molecule must interact with the anhydride to lower the energy barrier of a subsequent reaction step. nih.gov

Applications of Citric Acid Anhydride in Advanced Materials and Polymer Science

Role as a Polymerization and Cross-Linking Agent

Citric acid anhydride's ability to form multiple ester linkages makes it an effective agent for both polymerization and cross-linking. In polymerization, it can react with polyols to form polyesters, while in cross-linking, it creates networks between existing polymer chains, enhancing their mechanical and thermal properties. The cross-linking process often proceeds via the formation of a cyclic anhydride (B1165640) intermediate, which then reacts with the hydroxyl groups of the polymer matrix.

This compound is a key monomer in the synthesis of biodegradable polymers and resins, offering a sustainable alternative to conventional petroleum-based plastics. Its utility stems from its biocompatibility and the susceptibility of the resulting ester bonds to hydrolysis.

Researchers have successfully synthesized biodegradable thermoset polymers through the melt polymerization of citric acid with polyols like glycerol (B35011). This solvent-free method produces cross-linked polyesters where the degree of cross-linking and, consequently, the degradation rate can be controlled by adjusting the reaction temperature, time, and the molar ratio of the monomers. Similarly, bio-based polyesters have been synthesized from citric acid and mannitol (B672) via melt condensation polymerization, yielding novel, water-soluble polymers. The reaction of citric acid with polyols can lead to the formation of polyester (B1180765) polyols, which can be further reacted with isocyanates to produce environmentally friendly polyurethane materials.

Hyperbranched polyesters have also been prepared through thermal polycondensation of citric acid and glycerol monomers. The resulting copolymers have shown potential as inhibitors for inorganic scale deposition. The synthesis of in situ cross-linkable biodegradable polymers, such as poly(ethylene glycol) maleate (B1232345) citrate (B86180) (PEGMC), has been achieved through a one-pot polycondensation reaction, offering promising materials for tissue engineering and drug delivery applications.

The following table summarizes the synthesis conditions and properties of some biodegradable polymers based on citric acid.

| Monomers | Polymerization Method | Key Findings | Reference |

| Citric acid, Glycerol | Melt Polymerization | Produced a cross-linked, biodegradable thermoset polymer. Degradation rate was inversely proportional to the amount of cross-linking. | |

| Citric acid, Mannitol | Melt Condensation | Synthesized novel, water-soluble, bio-based polyesters. | |

| Citric acid, Diethylene triamine | Melt Condensation | Produced bio-based polyamides. | |

| Citric acid, Polyols | Polycondensation | Formed polyester polyols for the production of bio-based polyurethanes. |

This compound serves as an effective, non-toxic cross-linking agent for modifying natural polymers, thereby improving their properties for various applications. The esterification reaction between the anhydride and the hydroxyl groups present in these polymers is the primary mechanism of modification.

Starch: Citric acid has been used to cross-link starch, creating environmentally friendly binders for wood composites. The reaction introduces ester groups, and the resulting modified starch exhibits improved mechanical properties. The cross-linking of starch with citric acid derived from fermented orange peel has also been explored to develop pharmaceutical excipients.

Cellulose (B213188): The mechanical properties of epoxy resins can be significantly improved by incorporating cellulose modified with citric acid. The carboxyl functionalization of cellulose enhances its adhesion to the epoxy matrix, leading to increased tensile strength, Young's modulus, and toughness.

Polyvinyl Alcohol (PVA): Citric acid is widely used to cross-link PVA, a water-soluble and biocompatible polymer. The cross-linking reaction, which involves the formation of ester bonds between the carboxyl groups of citric acid and the hydroxyl groups of PVA, imparts water stability to PVA fibers and membranes. This modification enhances the mechanical strength and swelling resistance of PVA, making it suitable for biomedical applications such as guided tissue engineering. The degree of cross-linking and the resulting properties can be controlled by the concentration of citric acid.

The table below presents research findings on the modification of natural polymers with citric acid.

| Polymer Matrix | Key Findings on Modification | Resulting Property Enhancement | Reference |

| Starch | Esterification with citric acid to create a binder. | Improved mechanical strength of wood composites. | |

| Cellulose | Carboxyl functionalization with citric acid. | Enhanced adhesion and mechanical properties (tensile strength, Young's modulus) in epoxy composites. | |

| Polyvinyl Alcohol (PVA) | Cross-linking via esterification. | Increased water stability, tensile strength, and swelling resistance of electrospun membranes. |

The introduction of this compound into composite materials, either as a modifier for fillers or as a component of the matrix, leads to a significant enhancement of both adhesion and mechanical properties.

When used to modify natural fillers like cellulose, citric acid introduces carboxyl groups that improve the interfacial adhesion between the filler and the polymer matrix, such as epoxy resin. This improved adhesion allows for more effective stress transfer, resulting in composites with higher tensile strength and toughness. For instance, the tensile strength of citric acid-modified cellulose/epoxy resin composites increased with the filler content, a trend not observed with unmodified cellulose.

In wood composites, citric acid-modified starch has been utilized as a binder, leading to materials that meet the mechanical strength requirements for industrial standards. The addition of a small amount of urea-formaldehyde to the citric acid-modified starch further improved the modulus of rupture, modulus of elasticity, and internal bonding strength. Furthermore, citric acid itself has been investigated as a bio-based adhesive for particleboard, where it forms ester linkages with the hydroxyl groups in the wood, resulting in improved dimensional stability and mechanical properties. The treatment of ramie fibers with a citric acid solution has also been shown to improve the fiber-matrix interfacial adhesion in poly-lactic acid (PLA) composites, leading to higher tensile strength.

The following table details the impact of citric acid on the mechanical properties of various composite materials.

| Composite System | Role of Citric Acid | Enhancement of Mechanical Properties | Reference |

| Cellulose/Epoxy Resin | Filler modifier | Increased tensile strength, Young's modulus, and toughness. | |

| Wood/Citric Acid-Modified Starch | Binder | Modulus of Rupture: 16.8 N/mm²; Modulus of Elasticity: 4020 N/mm²; Internal Bonding: 0.88 N/mm². | |

| Ramie Fiber/Poly-lactic Acid (PLA) | Fiber treatment | Increased tensile strength (highest at 58.06 MPa with 4% citric acid treatment). |

Contributions to Surface Modification and Coating Technologies

This compound plays a significant role in surface modification and the development of advanced coating technologies. Its ability to react with hydroxyl or epoxy functional groups allows for the creation of coatings with enhanced adhesion and performance.

Coating compositions comprising a film-forming polymer that is the reaction product of a hydroxyl or epoxy-containing compound and citric acid or its anhydride have demonstrated improved adhesion to metal substrates like galvanized steel without the need for chrome-containing primers. The reaction of this compound with hydroxyl-containing polymers, such as acrylics or polyesters, can be achieved either by direct reaction or by first forming an adduct with a hydroxyl-containing monomer.

Furthermore, citric acid has been used to functionalize bio-based polyester resins for coating applications. The facile formation of this compound at elevated temperatures is crucial for modifying hydroxyl-functional polyesters, leading to branched, carboxylic acid-functional materials with enhanced functionality. These modified polyesters, when used in coatings with conventional cross-linking agents, exhibit rapid curing and result in chemically and mechanically stable films.

Development of Bio-based and Sustainable Materials

This compound is a cornerstone in the development of bio-based and sustainable materials due to its renewable origin, low toxicity, and biodegradability. It serves as a green alternative to petroleum-derived monomers and cross-linkers in the synthesis of a wide array of polymers and composites.

As a bio-based monomer, citric acid is used in the production of biodegradable polyesters and polyamides. Its use in creating thermosetting resins through reactions with polyols or amines yields materials suitable for coatings, adhesives, and packaging. The resulting materials are often biodegradable, contributing to a circular economy.

Citric acid also acts as an environmentally friendly cross-linking agent for natural polymers like starch and cellulose, enhancing their properties without the use of toxic chemicals such as formaldehyde. This approach is crucial for developing sustainable composites and biopolymeric materials. For instance, citric acid has been employed as a green modifying agent and binder for wood, improving its dimensional stability and creating wood composites with good performance.

The use of citric acid as a reactive compatibilizer in blends of thermoplastic starch (TPS) and poly(butylene adipate-co-terephthalate) (PBAT) is another example of its contribution to sustainable materials. It enhances the interfacial adhesion between the two biopolymers, facilitating the formation of successful blends.

Functionalization of Nanomaterials and Hybrid Systems

This compound and citric acid are widely employed for the surface functionalization of various nanomaterials, enhancing their stability, dispersibility, and providing reactive sites for further modification. This functionalization is critical for the application of nanomaterials in diverse fields, including biomedicine and enhanced oil recovery.

Citric acid is a common surface-modifying ligand for the growth and processing of nanoparticles. It provides stable, multidentate carboxylate binding to metal oxide nanoparticles, such as ZnO, Fe₂O₃, TiO₂, and WO₃. A derivative of citric acid bearing an alkyne group has been synthesized to enable subsequent "click" chemistry reactions, allowing for modular surface functionalization.

In the realm of magnetic nanoparticles, citric acid functionalization of iron oxide (Fe₃O₄) and other ferrite (B1171679) nanoparticles (MFe₂O₄, where M = Mn, Zn) has been shown to improve their colloidal stability in aqueous solutions. The carboxyl groups of citric acid adsorb onto the nanoparticle surface, imparting a negative charge and preventing aggregation. This is crucial for biomedical applications and photocatalysis.

Furthermore, citric acid has been used to functionalize carbon-based nanomaterials, such as silica-graphene oxide (SiGO) and silica-carbon quantum dot (SiCNPR) nanohybrids. This functionalization enhances their hydrophilicity, colloidal stability, and interfacial activity, making them suitable for applications in harsh environments like high-salinity reservoirs for enhanced oil recovery. Activated carbon nanodots functionalized with acid anhydride groups have also been prepared through the thermolysis of citric acid, creating versatile platforms for engineering nanoconstructs.

The table below summarizes the effects of citric acid functionalization on different nanomaterials.

| Nanomaterial | Functionalization Method | Key Outcomes | Application Area | Reference |

| Metal Oxides (ZnO, Fe₂O₃, TiO₂, WO₃) | Binding with a citric acid-alkyne derivative | Stable surface binding and enabled "click" chemistry for modular functionalization. | General Nanotechnology | |

| Iron Oxide (Fe₃O₄) | One-step co-precipitation with citric acid addition | Increased colloidal stability and high magnetic saturation. | Biomedical | |

| Magnetic Ferrites (MFe₂O₄) | Aqueous co-precipitation followed by citric acid functionalization | Enhanced photocatalytic degradation of azo dyes. | Environmental Remediation | |

| Silica-Graphene Oxide (SiGO) | Surface modification with citric acid | Enhanced hydrophilicity, colloidal stability, and interfacial activity. | Enhanced Oil Recovery |

Catalytic Roles and Applications of Citric Acid Anhydride

Citric Acid Anhydride (B1165640) as a Reactive Intermediate in Organocatalysis

In many organic reactions catalyzed by citric acid, particularly esterifications, the formation of a cyclic citric acid anhydride is a proposed reactive intermediate. Although its direct detection is challenging due to its high reactivity, substantial indirect and computational evidence supports its existence and role in the reaction mechanism.

Several studies suggest that the self-catalyzed esterification of alcohols by citric acid may proceed through the formation of an anhydride. This pathway is believed to preferentially lead to the esterification of the terminal β-carboxyl groups over the central α-carboxyl group. The hypothesis is that the intramolecular dehydration of two carboxyl groups of citric acid forms a highly reactive cyclic anhydride. This intermediate is then susceptible to nucleophilic attack by an alcohol, leading to ring-opening and the formation of a β-ester.

Despite numerous attempts, the direct experimental observation of the this compound intermediate during these reactions has been elusive. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and in-situ high-temperature nuclear magnetic resonance (NMR) have failed to detect the characteristic signals of the 5-membered cyclic anhydride, which are expected around 1780 and 1865 cm⁻¹. This is largely attributed to the anhydride's high reactivity; it is presumed to react almost instantaneously with any nucleophiles present in the medium, including water formed during the condensation reaction.

Computational studies, however, provide strong theoretical support for this mechanism. Density Functional Theory (DFT) calculations on the esterification of cellulose (B213188) with citric acid indicate a two-step process:

Dehydration: Citric acid undergoes an initial dehydration to form a five- or six-membered cyclic anhydride. This step has a significantly high energy barrier, suggesting it is the rate-determining step.

Ring-Opening: The formed anhydride then reacts with the hydroxyl groups of the alcohol in a ring-opening reaction to form the final ester product. This second step has a much lower energy barrier.

This proposed mechanism, where this compound acts as a transient but highly reactive intermediate, is crucial for understanding the regioselectivity and kinetics of citric acid-catalyzed reactions.

Design and Synthesis of Heterogeneous Catalysts Incorporating Citric Anhydride-Derived Structures

While this compound itself is not typically used as a stable starting material for catalyst synthesis, structures derived from it are integral to the formation of various heterogeneous catalysts. Citric acid is widely employed as a precursor, and its thermal decomposition—a process that involves dehydration and the formation of anhydride intermediates—is key to creating advanced catalytic materials such as carbon dots (CDs) and supported metal catalysts.

In the synthesis of metal-on-silica catalysts (e.g., Ni/SiO2) via the sol-gel method, citric acid is used as a chelating agent. During the subsequent pyrolysis or calcination steps, the citric acid decomposes. This decomposition process, which proceeds through anhydride formation, helps to create a porous structure in the final material. The concentration of citric acid used directly influences the morphological properties of the catalyst, such as its surface area and pore size distribution, which are critical for its catalytic activity.

Furthermore, the hydrothermal carbonization and pyrolysis of citric acid are established methods for producing carbon-based nanomaterials, including carbon spheres and carbon dots. These materials have found applications as catalyst supports and, in some cases, as metal-free catalysts themselves. The initial step in the thermal degradation of citric acid involves dehydration to form anhydrides of aconitic acid, which then polymerize and carbonize to form the final nanostructure. The resulting carbon materials possess surface functional groups, such as carboxyl and hydroxyl groups, derived from the citric acid precursor, which contribute to their catalytic performance.

| Catalyst Type | Precursor(s) | Role of Citric Acid/Anhydride Pathway | Resulting Catalyst Properties | Application |

| Ni/SiO₂ | Nickel Nitrate, TEOS, Citric Acid | Chelating agent and pore-forming agent via thermal decomposition. | Mesoporous structure, high surface area. | Tar reduction in biomass gasification. |

| Carbon Spheres | Cellulose, Citric Acid | Catalyst for hydrothermal carbonization; precursor decomposition. | Micrometer-sized spheres with oxygenated functional groups. | Catalyst supports, adsorbents. |

| Carbon Dots (CDs) | Citric Acid, Nitrogen Source | Primary carbon precursor; forms carbon core via pyrolysis/dehydration. | Highly fluorescent nanoparticles. | Photocatalysis, sensing. |

Mechanistic Insights into Catalytic Processes and Reaction Optimization

The mechanistic understanding of processes involving this compound intermediates is key to optimizing reaction conditions and controlling product outcomes. In citric acid-catalyzed esterification, the debate between a direct esterification pathway (α-route) and the anhydride-mediated pathway (β-route) highlights the complexity of the system.

Mechanistic Pathways:

Anhydride Pathway (β-route): Involves the initial formation of a cyclic anhydride, which is then attacked by a nucleophile (e.g., an alcohol) at a β-carboxyl group. This is often suggested to be dominant under certain conditions.

Direct Esterification (α-route): A direct condensation reaction between a carboxyl group (typically the α-carboxyl) and an alcohol, following a standard acid-catalyzed esterification mechanism.

As computational models suggest, the formation of the anhydride is the most energy-intensive step in the anhydride pathway. Therefore, reaction optimization often revolves around providing sufficient energy (e.g., through temperature) to overcome this barrier. However, excessively high temperatures can lead to unwanted side reactions and degradation.

Optimization Strategies:

Temperature Control: In the synthesis of polyesters from citric acid and polyols like glycerol (B35011), lower temperatures (e.g., below 80°C) are employed to favor the formation of linear, non-cross-linked polymers. This suggests that by controlling the temperature, one can manage the rate of anhydride formation and subsequent cross-linking reactions, thereby guiding the final polymer structure.

Catalyst Concentration: When citric acid is used to prepare heterogeneous catalysts, its concentration is a critical parameter. In the synthesis of Ni/SiO₂ catalysts, varying the molar ratio of citric acid to metal ions directly impacts the pore volume and diameter of the final catalyst, which in turn affects its performance in tar cracking and H₂ production.

Solvent and pH: The reaction environment can influence which mechanistic pathway is favored, although this is less understood for this compound specifically. The presence of water, for instance, would rapidly hydrolyze any anhydride intermediate, pushing the equilibrium away from the β-route.